

The Function of HSD17B13 in Hepatocytes: An

**In-depth Technical Guide** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Hsd17B13-IN-66 |           |
| Cat. No.:            | B12363218      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenase/reductase (SDR) superfamily, has emerged as a critical player in hepatocyte biology and the pathogenesis of chronic liver diseases.[1] Primarily expressed in the liver and localized to the surface of lipid droplets, HSD17B13 is intricately involved in hepatic lipid metabolism.[2][3] Notably, its expression is significantly upregulated in the context of nonalcoholic fatty liver disease (NAFLD).[3][4]

Groundbreaking human genetic studies have identified loss-of-function variants in the HSD17B13 gene that confer a protective effect against the progression of various chronic liver diseases, including NAFLD, nonalcoholic steatohepatitis (NASH), alcoholic liver disease (ALD), and cirrhosis. This discovery has positioned HSD17B13 as a promising therapeutic target for these conditions. This technical guide provides a comprehensive overview of the function of HSD17B13 in hepatocytes, detailing its enzymatic activity, role in lipid metabolism, and the signaling pathways it influences.

# Data Presentation Quantitative Impact of HSD17B13 on Liver Disease Parameters



The following tables summarize key quantitative data from various studies, illustrating the significance of HSD17B13 in liver health and disease.

Table 1: Upregulation of HSD17B13 Expression in NAFLD/NASH

| Condition                              | Fold Increase in<br>HSD17B13 mRNA<br>Expression                                                                          | Reference |
|----------------------------------------|--------------------------------------------------------------------------------------------------------------------------|-----------|
| NASH Patients vs. Healthy<br>Controls  | 5.9-fold                                                                                                                 | [1][5]    |
| NAFLD Patients vs. Healthy<br>Controls | Significantly higher IHC scores (67.85 $\pm$ 1.37 in NASH, 68.89 $\pm$ 1.71 in cirrhosis vs. 49.74 $\pm$ 4.13 in normal) | [4]       |

Table 2: Protective Effect of HSD17B13 Loss-of-Function Variants on Liver Disease Risk

| Genetic Variant               | Condition                                           | Risk Reduction                                                                   | Reference |
|-------------------------------|-----------------------------------------------------|----------------------------------------------------------------------------------|-----------|
| rs72613567:TA<br>(Homozygous) | Alcoholic Liver<br>Disease                          | 53%                                                                              | [6]       |
| rs72613567:TA<br>(Homozygous) | NAFLD                                               | 30%                                                                              | [6]       |
| rs72613567:TA (per<br>allele) | Cirrhosis                                           | 15%                                                                              | [7]       |
| rs72613567:TA (per<br>allele) | Hepatocellular<br>Carcinoma                         | 28%                                                                              | [7]       |
| rs6834314:G                   | Attenuated effect of PNPLA3 GG on advanced fibrosis | Odds Ratio 2.4 (in<br>HSD17B13 AA) vs.<br>not significant (in<br>HSD17B13 AG/GG) | [6]       |

Table 3: Effect of HSD17B13 Variants on Liver Enzyme Levels



| Genetic Variant                                                            | Liver Enzyme                         | Effect              | Reference |
|----------------------------------------------------------------------------|--------------------------------------|---------------------|-----------|
| rs72613567:TA<br>(Homozygous vs.<br>Wild-Type)                             | Alanine<br>Aminotransferase<br>(ALT) | Up to 1.3 U/L lower | [7]       |
| rs72613567:TA<br>(Homozygous vs.<br>Wild-Type) in high-risk<br>individuals | Alanine<br>Aminotransferase<br>(ALT) | 12% to 18% lower    | [7]       |

# Core Function in Hepatocytes Lipid Droplet Association and Regulation of Lipid Metabolism

HSD17B13 is predominantly found on the surface of lipid droplets within hepatocytes.[2][3] Its overexpression leads to an increase in the number and size of these lipid storage organelles, suggesting a role in lipid accumulation.[7] Some studies propose that HSD17B13 may stabilize intracellular lipid droplets, thereby preventing their breakdown.[4] This is supported by findings that HSD17B13 can physically interact with adipose triglyceride lipase (ATGL), a key enzyme in lipolysis, on the lipid droplet surface.[8]

Furthermore, HSD17B13 influences the composition of hepatic lipids. Loss-of-function variants are associated with an increase in phospholipids, such as phosphatidylcholines, which may contribute to the protective effect against liver fibrosis.[9]

## **Enzymatic Activity: Retinol Dehydrogenase**

The primary enzymatic function of HSD17B13 identified to date is its activity as a retinol dehydrogenase (RDH).[1][5][10] It catalyzes the conversion of retinol (Vitamin A) to retinaldehyde, a crucial step in the synthesis of retinoic acid.[5] This enzymatic activity is dependent on its localization to lipid droplets and the presence of a cofactor binding site.[1][5] Loss-of-function genetic variants of HSD17B13 exhibit reduced or abolished RDH activity.[1][5]

The metabolism of retinoids is closely linked to the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. By modulating retinoid levels, HSD17B13 can



indirectly influence HSC activation and the progression of liver fibrosis.[11][12]

# Signaling Pathways LXRα/SREBP-1c Pathway

The expression of HSD17B13 is transcriptionally regulated by the Liver X Receptor alpha (LXRα) and the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), master regulators of hepatic lipid metabolism. Activation of LXRα induces the expression of SREBP-1c, which in turn binds to the promoter of the HSD17B13 gene, leading to its upregulation.[13] This places HSD17B13 downstream of a key lipogenic signaling cascade in the liver.



Click to download full resolution via product page

**Figure 1:** LXRα/SREBP-1c signaling pathway leading to HSD17B13 expression and lipid accumulation.

# Interplay with PNPLA3 and TGF- $\beta$ 1 Signaling in Hepatic Stellate Cell Activation

HSD17B13's function is also intertwined with another key genetic factor in liver disease, Patatin-like phospholipase domain-containing protein 3 (PNPLA3). Loss-of-function variants of HSD17B13 have been shown to mitigate the pro-fibrotic effects of the PNPLA3 I148M risk allele.[6][14] While the precise molecular interaction is still under investigation, it is hypothesized that both proteins, being localized to lipid droplets, may compete for substrates or interacting partners involved in lipid and retinoid metabolism.[2][11]

Recent evidence suggests that the catalytic activity of HSD17B13 in hepatocytes can lead to the upregulation and secretion of Transforming Growth Factor-beta 1 (TGF- $\beta$ 1), a potent profibrotic cytokine.[12][15] This secreted TGF- $\beta$ 1 can then act in a paracrine manner to activate hepatic stellate cells, driving the progression of liver fibrosis.





Click to download full resolution via product page

**Figure 2:** HSD17B13-mediated activation of hepatic stellate cells via TGF-β1 signaling.



# Experimental Protocols Retinol Dehydrogenase (RDH) Activity Assay

This cell-based assay is used to determine the enzymatic activity of HSD17B13 by measuring the conversion of retinol to retinaldehyde and retinoic acid.

#### Materials:

- HEK293 cells
- HSD17B13 expression vector (and control vectors)
- Transfection reagent (e.g., Lipofectamine)
- All-trans-retinol
- High-Performance Liquid Chromatography (HPLC) system

#### Protocol:

- Transfection: Transfect HEK293 cells with the HSD17B13 expression vector or a control vector.
- Retinol Treatment: 48 hours post-transfection, treat the cells with all-trans-retinol (e.g., 5 μM) for 8 hours.
- Sample Preparation: Harvest the cells and cell culture media. Extract retinoids using a suitable organic solvent (e.g., hexane).
- HPLC Analysis: Quantify the levels of retinaldehyde and retinoic acid in the extracts using HPLC with a UV detector.
- Normalization: Normalize the results to the protein concentration of the cell lysates.[5]

# Overexpression of HSD17B13 in Hepatocytes

This protocol describes the transient transfection of an HSD17B13 expression vector into a hepatocyte cell line, such as HepG2.



#### Materials:

- · HepG2 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- HSD17B13 expression plasmid DNA
- Transfection reagent (e.g., Lipofectamine 3000)
- Serum-free medium (e.g., Opti-MEM)
- 24-well plates

#### Protocol:

- Cell Seeding: The day before transfection, seed HepG2 cells in a 24-well plate at a density that will result in 75-80% confluency on the day of transfection.
- Complex Formation:
  - Dilute the HSD17B13 plasmid DNA in serum-free medium.
  - In a separate tube, dilute the transfection reagent in serum-free medium.
  - Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.
- Transfection: Add the DNA-transfection reagent complexes drop-wise to the wells containing the HepG2 cells in complete growth medium.
- Incubation: Incubate the cells at 37°C in a CO2 incubator.
- Analysis: Assay for HSD17B13 expression and downstream effects (e.g., lipid accumulation)
   48-72 hours post-transfection.[16][17]

#### shRNA-mediated Knockdown of HSD17B13



This protocol outlines the use of lentiviral particles to deliver short hairpin RNA (shRNA) for stable knockdown of HSD17B13 in a hepatocyte cell line like Huh7.

#### Materials:

- Huh7 cells
- Lentiviral particles carrying shRNA targeting HSD17B13 (and a non-targeting control)
- · Complete growth medium
- Polybrene
- Puromycin (for selection)
- · 12-well plates

#### Protocol:

- Cell Seeding: Plate Huh7 cells in a 12-well plate 24 hours prior to transduction to achieve approximately 50% confluency on the day of infection.
- Transduction:
  - Thaw the lentiviral particles at room temperature.
  - Add the lentiviral particles to the cells in complete medium containing Polybrene (to enhance transduction efficiency).
  - Gently swirl the plate and incubate overnight.
- Selection of Stable Clones:
  - 48-72 hours post-transduction, begin selection by adding puromycin to the culture medium.
  - Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.



 Expansion and Validation: Expand the puromycin-resistant clones and validate the knockdown of HSD17B13 expression by qRT-PCR and/or Western blotting.[18]

# **Lipid Droplet Staining**

Oil Red O Staining: This is a common method for staining neutral lipids in fixed cells.

- Fixation: Fix cells with 10% formalin for 30-60 minutes.
- Permeabilization: Wash with PBS and incubate with 60% isopropanol for 5 minutes.
- Staining: Incubate with a freshly prepared Oil Red O working solution for 10-20 minutes.
- Washing: Wash extensively with water to remove excess stain.
- Counterstaining (Optional): Stain nuclei with hematoxylin.
- Visualization: Visualize under a light microscope. Lipid droplets will appear red.[17]

BODIPY Staining: This method uses a fluorescent dye for staining lipid droplets in both fixed and live cells.

- Staining Solution: Prepare a working solution of BODIPY dye (e.g., BODIPY 493/503) in a suitable buffer or medium.
- Incubation: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.
- Washing: Wash the cells with PBS.
- Visualization: Visualize the stained lipid droplets using a fluorescence microscope with the appropriate filter set.





Click to download full resolution via product page

Figure 3: General experimental workflow for studying HSD17B13 function in hepatocytes.

# Discrepancies Between Human Genetics and Mouse Models

It is important to note that there are some discrepancies between the protective effects of HSD17B13 loss-of-function observed in human genetic studies and the phenotypes of Hsd17b13 knockout mouse models.[1][19] Some studies in knockout mice did not show protection from diet-induced liver injury and, in some cases, even reported an exacerbation of steatosis.[1][13]

Possible explanations for these discrepancies include:

 Species-specific differences: The substrate specificity and/or regulatory mechanisms of mouse Hsd17b13 may differ from the human ortholog.[9]



- Compensatory mechanisms: The complete knockout of the gene from development in mouse models may lead to compensatory upregulation of other enzymes or pathways that are not present when HSD17B13 function is lost later in life in humans.[9][20]
- Nature of the genetic variant: The human protective variants often lead to a truncated, inactive protein, which might have different effects than a complete absence of the protein as in a knockout model.[1]

These discrepancies highlight the importance of using human-relevant models and carefully interpreting data from animal studies when developing therapeutics targeting HSD17B13.

### Conclusion

HSD17B13 is a key regulator of lipid and retinoid metabolism in hepatocytes, with a clear association with the pathogenesis of chronic liver diseases. Its enzymatic activity as a retinol dehydrogenase and its role in lipid droplet dynamics place it at a crucial intersection of metabolic and fibrotic pathways in the liver. The strong protective effect of its loss-of-function variants in humans makes HSD17B13 a highly attractive therapeutic target for NAFLD, NASH, and other chronic liver conditions. Further research into its precise molecular functions and the development of specific inhibitors hold great promise for the future of liver disease treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Article recommendations for HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 15. biorxiv.org [biorxiv.org]
- 16. HepG2 Cell Transfection HepG2 Transfection [hepg2.com]
- 17. Transfecting Plasmid DNA Into HepG2 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. scbt.com [scbt.com]
- 19. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sexand diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [The Function of HSD17B13 in Hepatocytes: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363218#what-is-the-function-of-hsd17b13-in-hepatocytes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com